molecular formula C17H20N6O4 B14100185 7-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14100185
M. Wt: 372.4 g/mol
InChI Key: JGIBLFRCVXMFPP-UHFFFAOYSA-N
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Description

“7-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that features a purine core substituted with a furan-2-carbonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the purine core: Starting from a suitable purine precursor, such as 1,3-dimethylxanthine, through alkylation or acylation reactions.

    Introduction of the piperazine moiety: Reacting the purine derivative with 4-(furan-2-carbonyl)piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final modifications: Purification and characterization of the final product using techniques like column chromatography and NMR spectroscopy.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the furan-2-carbonyl moiety, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions might occur at the piperazine nitrogen atoms, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be used to study the interactions of purine derivatives with various biological targets, such as enzymes or receptors.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.

Uniqueness

“7-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to the presence of the furan-2-carbonyl piperazine moiety, which could confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

7-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20N6O4/c1-19-14-13(16(25)20(2)17(19)26)23(10-18-14)11-21-5-7-22(8-6-21)15(24)12-4-3-9-27-12/h3-4,9-10H,5-8,11H2,1-2H3

InChI Key

JGIBLFRCVXMFPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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